Phenyl(pyridin-2-yl)methanol is a chiral heteroaryl alcohol. It is classified as an analgesic, meaning it can relieve pain. [] While its specific source in nature is not detailed within the provided papers, its chiral nature suggests it could be derived from natural products or synthesized enantioselectively.
2-Fluoro-4-vinylpyridine is an organic compound with the molecular formula CHFN. This compound is a derivative of pyridine, characterized by a fluorine atom at the second position and a vinyl group at the fourth position of the pyridine ring. Its molecular weight is approximately 123.13 g/mol.
2-Fluoro-4-vinylpyridine falls under the category of fluorinated heterocycles, specifically within the class of pyridine derivatives. It is primarily synthesized for applications in organic synthesis, polymer chemistry, and medicinal chemistry, where it serves as a building block for various chemical entities .
The synthesis of 2-Fluoro-4-vinylpyridine typically involves the fluorination of 4-vinylpyridine. One common method employs a fluorinating agent, such as N-fluoropyridinium salts, in the presence of a strong acid under controlled temperature conditions to achieve high yields and purity. The reaction conditions are crucial; typically, temperatures are maintained at moderate levels to prevent degradation of the product .
In industrial settings, large-scale production may utilize specialized equipment designed to handle reactive fluorinating agents safely. The processes are optimized for efficiency, safety, and cost-effectiveness.
2-Fluoro-4-vinylpyridine undergoes several types of chemical reactions:
Common reagents used in these reactions include sodium hydride or potassium tert-butoxide in polar aprotic solvents for substitution reactions, while palladium catalysts are often employed in coupling reactions .
The mechanism of action for 2-Fluoro-4-vinylpyridine involves its interaction with biological systems, particularly through enzyme modulation. Fluoropyridines generally exhibit reduced basicity compared to their chlorinated or brominated counterparts, which affects their reactivity and interaction with biological targets.
In biochemical pathways, this compound has been shown to interact with cytochrome P450 enzymes, influencing their catalytic activity and potentially altering metabolic processes. The physicochemical properties of 2-Fluoro-4-vinylpyridine, such as its molecular weight and the presence of fluorine, may impact its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion .
These properties make 2-Fluoro-4-vinylpyridine suitable for various applications in organic synthesis and materials science .
2-Fluoro-4-vinylpyridine has diverse applications across several fields:
This compound's unique properties enable it to serve as an important intermediate in synthesizing more complex chemical structures, contributing significantly to advancements in materials science and medicinal chemistry.
[4-(Pyrazin-2-yl)phenyl]methanol (CAS: 545421-49-6) represents a structurally distinctive hybrid molecule combining electron-deficient pyrazine heterocycles with benzyl alcohol functionality. This diarylmethanol derivative features a pyrazine ring attached para to the hydroxymethyl group on a phenyl ring, creating an electronically asymmetric architecture. Its molecular formula (C₁₁H₁₀N₂O) and moderate lipophilicity (LogP: 1.6359) position it as a versatile scaffold with balanced solubility properties suitable for diverse chemical transformations [1]. The compound's three hydrogen bond acceptors and single hydrogen bond donor (TPSA: 46.01 Ų) facilitate specific molecular interactions critical to its applications in medicinal chemistry and materials science [1]. As a crystalline solid typically stored at 2-8°C, it maintains stability under standard laboratory conditions while offering two rotatable bonds that confer conformational flexibility in solution phase [1].
Table 1: Fundamental Chemical Properties of [4-(Pyrazin-2-yl)phenyl]methanol
Property | Value |
---|---|
CAS Registry Number | 545421-49-6 |
Molecular Formula | C₁₁H₁₀N₂O |
Molecular Weight | 186.21 g/mol |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Topological Polar Surface Area | 46.01 Ų |
LogP | 1.6359 |
Rotatable Bonds | 2 |
The strategic incorporation of pyrazine heterocycles into aryl methanol frameworks creates compounds with enhanced electronic profiles that influence both reactivity and biological interactions. Pyrazine's electron-deficient nature (π-deficient heterocycle) significantly modifies the electron density distribution across the connected phenyl ring, activating it toward electrophilic substitution while simultaneously influencing the acidity of the benzylic alcohol proton. This electronic asymmetry enables unique reactivity patterns distinct from symmetric diarylmethanols or non-heterocyclic analogs [3]. The molecule serves as a crucial precursor to pyrazine-containing analogs of biologically active diaryl- and heteroarylmethanols, including antihistaminic drugs (neobenodine, orphenadrine) and analgesics [3] [6]. Additionally, the primary alcohol functionality provides a synthetic handle for further derivatization to esters, ethers, aldehydes, and halides, facilitating structural diversification into more complex architectures [1] [6].
The investigation of pyrazine-containing methanol derivatives has evolved substantially since early pharmacological studies identified their bioactive potential. Initial synthetic approaches relied on stoichiometric reducing agents (e.g., NaBH₄) for carbonyl reduction, yielding racemic mixtures that required resolution for enantiopure pharmaceuticals [2] [6]. The discovery of natural product-pyrazine hybrids with enhanced bioactivity profiles stimulated development of asymmetric methodologies, particularly biocatalytic approaches using isolated enzymes or whole-cell systems [3]. Seminal work demonstrated that microorganisms such as Lactobacillus paracasei BD101 could enantioselectively reduce prochiral ketones to chiral alcohols with high optical purity [2]. This biocatalytic strategy culminated in gram-scale production of pharmacologically relevant analogs like (S)-phenyl(pyridin-2-yl)methanol (11.79 g, 98% yield, 99% ee) using optimized Leuconostoc pseudomesenteroides N13 biocatalyst under mathematically modeled conditions (pH 6, 29°C, 153 rpm) [2]. Parallel developments in transition metal catalysis enabled C-C bond formation for pyrazine methanol construction, though with limitations in functional group tolerance compared to biocatalytic methods [6].
Table 2: Evolution of Synthetic Approaches to Chiral Pyrazine/Pyridine Methanol Derivatives
Synthetic Era | Methodology | Typical Yield | Enantioselectivity | Scale Limitations |
---|---|---|---|---|
Stoichiometric Reduction | NaBH₄/LiAlH₄ | 70-85% | Racemic | Multi-gram |
Early Biocatalysis | Whole-cell yeast/bacteria | 40-75% | 70-90% ee | Milligram |
Modern Biocatalysis | Optimized bacterial strains | 90-98% | 95->99% ee | Multi-gram |
Organometallic Catalysis | Ru/Rh complexes with chiral ligands | 80-95% | 90-99% ee | Moderate scale |
Despite significant advances, several challenges persist in the synthesis and application of [4-(Pyrazin-2-yl)phenyl]methanol and its structural analogs. Scalability limitations plague many catalytic asymmetric reductions, particularly biocatalytic processes requiring precise physiological control (pH, temperature, agitation) that complicate reactor design [2]. The substrate scope of existing methodologies remains constrained, with most optimized for pyridine rather than more electron-deficient pyrazine systems, potentially due to enzyme incompatibility or catalyst deactivation [2] [6]. Enantioselectivity predictability varies considerably across substrate classes, particularly for sterically unhindered pyrazinyl ketones where facial selectivity proves challenging to control [6].
The functional group tolerance of transition metal-catalyzed processes requires expansion, especially for substrates containing coordinating nitrogen atoms inherent to pyrazine systems [6]. Additionally, efficient deprotection strategies for common alcohol protecting groups (e.g., silyl ethers, acetates) must be compatible with acid/base-sensitive pyrazine heterocycles [1] [6]. Computational and mechanistic studies to elucidate the origin of enantioselectivity in pyrazinyl ketone reductions remain underdeveloped compared to phenyl-pyridyl analogs [2]. Finally, sustainable process chemistry principles demand improved atom economy and reduced metal usage in synthetic routes to these pharmacologically significant building blocks [6] [8].
Table 3: Key Research Challenges and Current Status in Pyrazine Methanol Synthesis
Research Challenge | Current Status | Critical Research Needs |
---|---|---|
Gram-Scale Enantioselective Production | Achieved for pyridine analogs (>10g) | Adaptation to pyrazine systems |
Functional Group Compatibility | Limited for nitrogen-rich heterocycles | Robust catalysts tolerant to coordination |
Predictive Enantiocontrol | Empirical optimization dominates | Computational models for stereoselectivity |
Redox-Neutral Methodologies | Underdeveloped | Hydrogen-borrowing approaches |
Heterocycle-Specific Protecting Groups | Non-optimized | Orthogonal deprotection strategies |
The strategic importance of [4-(Pyrazin-2-yl)phenyl]methanol continues to drive innovative synthetic solutions. Recent metalloenzyme engineering approaches show promise for enhancing activity toward electron-deficient heterocycles, while flow chemistry systems may address scalability constraints in asymmetric reductions [2] [6]. Computational workflows combining molecular docking and machine learning offer pathways to predict enantioselectivity a priori, potentially accelerating catalyst selection for new pyrazine substrates [3]. These interdisciplinary approaches position this versatile scaffold for expanded applications in pharmaceutical development and functional materials.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7